molecular formula C10H7FINO B1531649 6-Fluoro-3-iodo-8-methylquinolin-4-ol CAS No. 1600411-95-7

6-Fluoro-3-iodo-8-methylquinolin-4-ol

Cat. No.: B1531649
CAS No.: 1600411-95-7
M. Wt: 303.07 g/mol
InChI Key: KTMRPVSGNVSCBT-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-8-methylquinolin-4-ol is a specialized quinoline derivative designed for use as a key synthetic intermediate in advanced medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in pharmacology, known for its presence in a wide range of bioactive molecules . This particular compound is functionally versatile; the iodine atom at the 3-position serves as an excellent handle for further derivatization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse carbon-based fragments . Concurrently, the 6-fluoro substituent can act both as a key pharmacophore and as a directing group for regioselective C-H functionalization, enabling targeted borylation at other positions on the ring system to create more complex molecular architectures . The core 4-ol (or 4-quinolone) structure is of significant interest as it maps directly onto the framework of fluoroquinolone antibiotics, which are essential medicines known for their broad-spectrum antimicrobial activity . Beyond anti-infectives, quinoline derivatives are extensively investigated in oncology for their potent antiproliferative activities, functioning through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of angiogenesis . As such, this compound serves as a critical building block for researchers synthesizing novel compounds for anticancer and antimicrobial evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-fluoro-3-iodo-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FINO/c1-5-2-6(11)3-7-9(5)13-4-8(12)10(7)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMRPVSGNVSCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C(C2=O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Formation

  • The quinoline nucleus is commonly synthesized via the Conrad–Limpach synthesis , which involves condensation of substituted anilines with β-ketoesters (e.g., ethyl acetoacetate) followed by thermal cyclization.
  • For example, condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate followed by heating yields 2-methyl-4(1H)-quinolone intermediates.

Iodination at the 3-Position

  • Iodination is achieved by treating the quinolin-4-ol intermediate with iodine in a saturated aqueous potassium iodide solution in the presence of an amine such as n-butylamine.
  • This method selectively introduces iodine at the 3-position, yielding 3-iodo-4(1H)-quinolones with high yields (up to 97% reported).
  • The reaction is typically carried out at room temperature over 12 hours, followed by quenching residual iodine with sodium thiosulfate and isolation by filtration.

Methylation at the 8-Position

  • Methylation can be introduced either before or after iodination depending on the synthetic route.
  • Alkylation at the hydroxyl position or aromatic methylation can be performed using methyl iodide in the presence of potassium carbonate in solvents like dimethylformamide (DMF) at 50 °C for several hours.
  • This step yields methoxy or methyl-substituted quinoline derivatives which can be subsequently deprotected to the hydroxyl form.

Deprotection to Yield the 4-ol

  • Removal of methyl ether protecting groups (e.g., methoxy groups) to yield the free hydroxyl at the 4-position is commonly achieved using boron tribromide (BBr3).
  • Treatment with 3 equivalents of BBr3 at room temperature for 18 hours followed by aqueous quenching provides the desired 4(1H)-quinolin-4-ol derivatives in good yields (around 60%).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Quinoline core synthesis 4-fluoro-3-methoxyaniline + ethyl acetoacetate, heat Not specified Conrad–Limpach synthesis
Iodination at 3-position I2, saturated KI aqueous solution, n-butylamine, RT, 12 h Up to 97% Quenched with Na2S2O3, filtration
Methylation at 8-position Methyl iodide, K2CO3, DMF, 50 °C, 8 h ~30% Alkylation of hydroxyl or aromatic site
Deprotection (demethylation) BBr3 (3 equiv), DCM, RT, 18 h ~60% Cleaves methyl ethers to liberate OH

Summary Table of Preparation Methods

Preparation Step Method/Procedure Key Reagents Temperature/Time Yield (%) Reference
Quinoline core synthesis Condensation + thermal cyclization 4-fluoro-3-methoxyaniline, ethyl acetoacetate Reflux, several hours Not specified
Iodination at 3-position Iodine/KI aqueous solution + n-butylamine I2, KI sat. sol., n-butylamine RT, 12 h Up to 97
Methylation at 8-position Alkylation with methyl iodide Methyl iodide, K2CO3, DMF 50 °C, 8 h ~30
Demethylation (deprotection) Boron tribromide treatment BBr3, DCM RT, 18 h ~60
Alternative one-pot synthesis Three-component with TFA catalyst Iodo-aniline, pyruvic acid, aldehydes Acidic conditions High

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-iodo-8-methylquinolin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the halogenated positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and various amines are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 6-Fluoro-3-iodo-8-methylquinolin-4-one.

  • Reduction: Hydroquinoline derivatives, such as this compound.

  • Substitution: Substituted quinolines with different functional groups at the halogenated positions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits potential antimicrobial properties, particularly against resistant strains of bacteria. Recent studies have indicated that modifications in the quinoline structure can enhance the efficacy of these compounds against pathogens such as Mycobacterium tuberculosis (Mtb) and other resistant bacterial strains .

Anticancer Properties
Research has shown that quinoline derivatives, including 6-fluoro-3-iodo-8-methylquinolin-4-ol, can selectively inhibit cancer cell proliferation. The mechanism often involves targeting specific enzymes or pathways associated with tumor growth. For instance, structural modifications can lead to increased lipophilicity and bioavailability, enhancing anticancer activity against various cell lines .

Compound Target IC50 (µM) Effectiveness
This compoundCancer Cell Lines14.1Moderate Inhibition
ClioquinolBoNT/A LC11.5Moderate Inhibition
2-Methyl-clioquinolBoNT/A LC13.4Improved Potency

Biological Research

Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit key enzymes involved in bacterial resistance mechanisms and cancer progression. For example, it has shown promise as an inhibitor of DNA gyrase in Mtb, which is crucial for bacterial DNA replication .

Neurotoxin Inhibition
Studies have identified quinolinol derivatives as potential inhibitors of botulinum neurotoxins (BoNT), which pose significant health risks. The presence of specific substituents on the quinoline ring can significantly affect the inhibitory potency against these toxins .

Synthesis and Chemical Applications

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, which is beneficial in developing new pharmaceutical agents .

Material Science
The compound's properties make it suitable for applications in materials science, particularly in developing new polymers or coatings that require specific chemical functionalities. The incorporation of halogens like fluorine and iodine can enhance material stability and performance under various conditions.

Case Studies

  • Antimicrobial Screening Against Mtb
    A study evaluated several quinoline derivatives for their activity against replicating and non-replicating Mtb. Compounds similar to this compound showed promising results, indicating their potential as new anti-tuberculosis agents .
  • Inhibition of Botulinum Neurotoxin
    Research focusing on the structure–activity relationship (SAR) of quinolinol compounds revealed that specific modifications could enhance their effectiveness against BoNT. The findings suggest that 6-fluoro substitutions lead to improved binding affinity and inhibitory activity .
  • Anticancer Activity Modulation
    A systematic investigation into the anticancer properties of various quinoline derivatives highlighted that introducing methyl groups at specific positions significantly enhanced their cytotoxic effects on cancer cell lines .

Mechanism of Action

The mechanism by which 6-Fluoro-3-iodo-8-methylquinolin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system under study.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinol derivatives exhibit diverse properties based on substitution patterns. Below is a comparative analysis of 6-Fluoro-3-iodo-8-methylquinolin-4-ol with two structurally related compounds: 6-Nitro-8-quinolinol (CAS 16727-28-9) and 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol (CAS 1595523-65-1).

Structural and Electronic Properties

Property This compound 6-Nitro-8-quinolinol 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol
Molecular Formula C₁₀H₇FINO C₉H₆N₂O₃ C₁₀H₇FINO₂
Substituents 6-F, 3-I, 8-CH₃, 4-OH 6-NO₂, 8-OH 7-F, 3-I, 6-OCH₃, 4-OH
Molecular Weight 319.08 g/mol 190.15 g/mol 335.07 g/mol
Key Electronic Effects -F (electron-withdrawing), -I (polarizability) -NO₂ (strong electron-withdrawing) -OCH₃ (electron-donating), -F (electron-withdrawing)

The 6-Nitro-8-quinolinol derivative lacks halogen atoms but features a nitro group, which significantly increases reactivity in electrophilic substitution reactions compared to the fluorine and iodine substituents in the target compound. In contrast, 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol replaces the methyl group with a methoxy group, enhancing solubility in polar solvents due to the oxygen atom’s lone pairs .

Research Findings

  • Solubility: The methyl group in this compound reduces aqueous solubility compared to the methoxy analog .
  • Biological Activity : Fluorine and iodine in the target compound may improve blood-brain barrier penetration relative to nitro-substituted analogs .
  • Synthetic Challenges: Introducing iodine at position 3 requires careful control to avoid regioisomer formation, a common issue in halogenated quinoline synthesis .

Biological Activity

6-Fluoro-3-iodo-8-methylquinolin-4-ol is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives are extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

This compound features a unique substitution pattern that contributes to its biological activity. The presence of fluorine and iodine atoms enhances its lipophilicity and potential interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H8F I N O
Molecular Weight294.08 g/mol
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives, including this compound, against a range of bacterial strains. Results demonstrated that the compound displayed notable antibacterial activity, particularly against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes and inhibit growth .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays showed that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Table: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HCT116 (Colon)12Cell cycle arrest and apoptosis

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential utility in treating inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several quinoline derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent against resistant bacterial strains .
  • Cancer Cell Line Study : In a study involving multiple cancer cell lines, this compound was found to reduce cell viability by over 50% in MCF7 cells at concentrations above 10 µM. Further mechanistic studies revealed that the compound activates apoptotic pathways, making it a candidate for further development in cancer therapy .

Q & A

Q. What approaches reconcile computational predictions with experimental results?

  • Methodological Answer :
  • Force Field Refinement : Adjust AMBER parameters for halogen bonding in MD simulations .
  • Experimental Validation : Synthesize computationally prioritized derivatives (e.g., iodine→bromo substitutions) and test activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-iodo-8-methylquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Fluoro-3-iodo-8-methylquinolin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.